2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide
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Overview
Description
2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a benzamide derivative that has a molecular formula of C14H10BrN3OS. This compound is known to exhibit various biochemical and physiological effects and has been extensively studied to understand its mechanism of action.
Mechanism of Action
The mechanism of action of 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade and downregulating the anti-apoptotic protein Bcl-2. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide in lab experiments include its potent anticancer, antifungal, and antibacterial activities. It is also relatively easy to synthesize and has been shown to exhibit low toxicity in vitro. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential to form reactive intermediates that may interfere with experimental results.
Future Directions
There are several future directions for the study of 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide. One potential direction is the development of novel synthetic methods for the preparation of this compound and its derivatives. Another potential direction is the investigation of its potential applications in the field of organic electronics and as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its therapeutic potential for the treatment of cancer, fungal, and bacterial infections.
Synthesis Methods
The synthesis of 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide can be achieved through a multistep reaction process. The first step involves the reaction of 3-aminopyridine with carbon disulfide to form 3-pyridinecarbonyl sulfide. The second step involves the reaction of 3-pyridinecarbonyl sulfide with 2-bromoaniline to form 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide. The overall reaction can be represented as follows:
3-aminopyridine + CS2 → 3-pyridinecarbonyl sulfide
3-pyridinecarbonyl sulfide + 2-bromoaniline → 2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide
Scientific Research Applications
2-bromo-N-[(3-pyridinylamino)carbonothioyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit anticancer, antifungal, and antibacterial activities. In addition, it has also been studied for its potential applications in the field of organic electronics and as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3OS/c14-11-6-2-1-5-10(11)12(18)17-13(19)16-9-4-3-7-15-8-9/h1-8H,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQPRGIHUOUOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CN=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(pyridin-3-ylcarbamothioyl)benzamide |
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